N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
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Overview
Description
N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, emphasizing their potential biological activities. For instance, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, research on the development of new 3-amino-4-fluoropyrazoles has been conducted to highlight their utility as building blocks in medicinal chemistry due to the interest in fluorinated compounds with additional functional groups that allow further functionalization (Surmont et al., 2011).
Biological Activities
Several studies have focused on the synthesis of pyrazole derivatives and their potential biological activities. For example, Hafez et al. (2015) synthesized pyranopyrimidine and pyrazolopyranotriazine derivatives, evaluating their antimicrobial activity against various pathogens, indicating significant antibacterial and antifungal effects for certain compounds (Hafez, Alshammari, & El-Gazzar, 2015). Moreover, Shah et al. (2018) described the synthesis of novel amino pyrazole derivatives, assessing their antimicrobial and antifungal activity, with several compounds showing promising results (Shah, Patel, & Karia, 2018).
Antiviral Activities
Research by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were tested in vitro for their anti-influenza A virus activity, showing significant antiviral activities against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020).
Antifungal and Antibacterial Agents
The synthesis of chalcones, pyrazolines, and pyrimidines as antibacterial agents has been explored, with compounds screened for their antibacterial activity against various strains (Solankee & Patel, 2004). Gouda et al. (2010) synthesized thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, evaluating their antimicrobial activities, with some compounds exhibiting promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria . They prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
It can be inferred that the compound interferes with the pathways involved in the growth and biofilm formation of antibiotic-resistant gram-positive bacteria .
Result of Action
The compound’s action results in the effective inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)11-3-1-4-12(9-11)21-16(25)23-7-8-24-15(10-23)13-5-2-6-14(13)22-24/h1,3-4,9H,2,5-8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBZRUXVHSVAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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